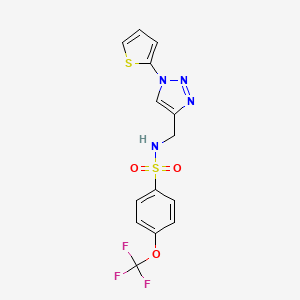

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11F3N4O3S2 and its molecular weight is 404.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

A similar compound was found to be an activator of theG protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

Based on the information about the similar compound, it can be inferred that it might interact with its target (possibly the girk channels) to modulate their activity . This could result in changes in the electrical properties of the cells, affecting their function.

Biochemical Pathways

Given the potential target, it can be speculated that the compound might influence pathways related topotassium ion transport and cellular excitability .

Result of Action

If the compound acts on girk channels as speculated, it could potentially alter theelectrical activity of cells, leading to changes in their function .

生物活性

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Triazole and thiophene moieties : Known for their biological activity.

- Trifluoromethoxy group : Enhances lipophilicity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in disease pathways.

- Receptor Modulation : The compound can bind to receptors, altering their signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial effects. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. The presence of the thiophene ring is believed to enhance these properties by facilitating membrane penetration and interaction with microbial targets .

Anticancer Effects

Studies have highlighted the potential anticancer properties of triazole-containing compounds. For example, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and A549. The mechanism often involves apoptosis induction and cell cycle arrest .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Triazole derivatives have been explored for their ability to inhibit viral replication through interference with viral enzymes .

Case Studies

Case Study 1: Anticancer Activity

A study evaluating a series of triazole derivatives found that certain modifications significantly enhanced their cytotoxicity against MCF-7 breast cancer cells. The IC50 values ranged from 0.12 to 2.78 µM, indicating strong potential for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, a related compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.12 - 2.78 | Apoptosis induction |

| Antimicrobial | Various bacteria | <10 | Membrane disruption |

| Antiviral | Viral strains | Not specified | Enzyme inhibition |

科学研究应用

Medicinal Chemistry Applications

The compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. The triazole and thiophene moieties are known for their significant biological activities, making this compound a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit substantial antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against a range of bacteria and fungi due to their ability to inhibit key enzymes in microbial metabolism. Studies have demonstrated that N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide may enhance the efficacy of existing antibiotics through synergistic effects .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Triazole derivatives have been shown to inhibit tumor growth by interfering with cellular proliferation pathways. For example, the compound's ability to induce apoptosis in cancer cells has been documented, suggesting it could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX). This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

Step 1: Formation of the Triazole Ring

This can be achieved via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Step 2: Thiophene Coupling

The introduction of the thiophene moiety can be performed through coupling reactions such as Suzuki or Stille coupling.

Step 3: Sulfonamide Formation

The final step involves the reaction of the resulting intermediate with sulfonamide derivatives to yield the target compound.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

属性

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O3S2/c15-14(16,17)24-11-3-5-12(6-4-11)26(22,23)18-8-10-9-21(20-19-10)13-2-1-7-25-13/h1-7,9,18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMANVSHBHLYKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。